molecular formula C15H14FNO2 B4687126 4-[(4-fluorobenzyl)amino]-3-methylbenzoic acid

4-[(4-fluorobenzyl)amino]-3-methylbenzoic acid

Cat. No. B4687126
M. Wt: 259.27 g/mol
InChI Key: DSPHRZIJYGKUBM-UHFFFAOYSA-N
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Description

4-[(4-fluorobenzyl)amino]-3-methylbenzoic acid, also known as FAB, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.

Scientific Research Applications

4-[(4-fluorobenzyl)amino]-3-methylbenzoic acid has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

4-[(4-fluorobenzyl)amino]-3-methylbenzoic acid exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation. This compound selectively inhibits the activity of COX-2, which is induced during inflammation, while sparing COX-1, which is responsible for the production of prostaglandins that protect the gastrointestinal tract.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of inflammation, and the modulation of the immune response. It has also been shown to have analgesic and antipyretic properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[(4-fluorobenzyl)amino]-3-methylbenzoic acid is its selectivity for COX-2, which makes it a promising candidate for the treatment of inflammation without the gastrointestinal side effects associated with traditional NSAIDs. However, this compound has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are a number of future directions for the study of 4-[(4-fluorobenzyl)amino]-3-methylbenzoic acid, including the development of more potent and selective COX-2 inhibitors, the investigation of its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease, and the exploration of its mechanism of action at the molecular level. Further research is also needed to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion
In conclusion, this compound is a synthetic compound with potential therapeutic applications in the treatment of inflammation, cancer, Alzheimer's disease, and Parkinson's disease. Its selectivity for COX-2 makes it a promising candidate for the treatment of inflammation without the gastrointestinal side effects associated with traditional NSAIDs. However, further research is needed to determine its optimal dosage and administration for therapeutic use, as well as its mechanism of action at the molecular level.

properties

IUPAC Name

4-[(4-fluorophenyl)methylamino]-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-10-8-12(15(18)19)4-7-14(10)17-9-11-2-5-13(16)6-3-11/h2-8,17H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPHRZIJYGKUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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